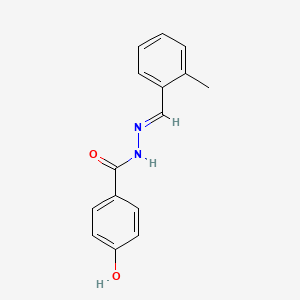
2-(benzyloxy)benzaldehyde oxime
Overview
Description
“2-(benzyloxy)benzaldehyde oxime” is a derivative of benzaldehyde oxime . Benzaldehyde oxime is an organic compound with the formula C7H7NO . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .
Synthesis Analysis
The synthesis of oxime involves a condensation reaction between benzaldehyde and hydrohylamine . This reaction is based on the reactivity of carbonyl groups, particularly in aldehydes, which are very useful in organic synthesis . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .Molecular Structure Analysis
The molecular formula of “2-(benzyloxy)benzaldehyde oxime” is C14H12O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .Scientific Research Applications
Oxidation Processes
- The oxidation of oximes to carbonyl compounds, including 2-(benzyloxy)benzaldehyde oxime, can be efficiently catalyzed by metalloporphyrins. This reaction is significant in the context of synthetic chemistry, where the transformation of oximes into carbonyl compounds is a valuable process (Zhou, Yuan, & Ji, 2010).
Catalysis and Chemical Synthesis
- In a study, transition-metal triflate catalyzed the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes, demonstrating the potential of C–H functionalization in the synthesis of oxime ketals (Shafi, 2015).
- Another research explored the catalysis of oxidative conversion of aryloximes to arylaldehydes, highlighting the importance of this transformation in synthetic chemistry. It specifically investigated the catalytic effect of ruthenium (III) chloride on benzaldehyde oxime (ManjunathaA et al., 2021).
Pharmaceutical and Antimicrobial Applications
- A study on benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)benzaldehyde, reported their significant anticancer activity against HL-60 cells, suggesting potential applications in cancer treatment (Lin et al., 2005).
- Research into the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes demonstrated their use as antimicrobial additives for lubricating oils and fuels, indicating the broader applicability of 2-(benzyloxy)benzaldehyde oxime derivatives (Talybov, Akhmedova, & Yusubov, 2022).
Photoinduced Electron-Transfer Reactions
- The photosensitized reactions of benzaldehyde oximes, including 2-(benzyloxy)benzaldehyde oxime, were investigated to understand their behavior under electron-transfer conditions. These findings have implications for the development of photochemical processes (de Lijser et al., 2006).
Mechanism of Action
properties
IUPAC Name |
(NE)-N-[(2-phenylmethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-8-4-5-9-14(13)17-11-12-6-2-1-3-7-12/h1-10,16H,11H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMUTEQULQIHFG-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



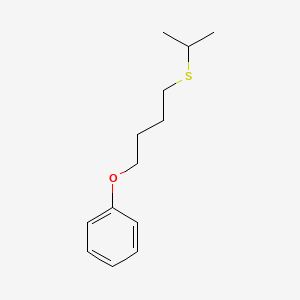
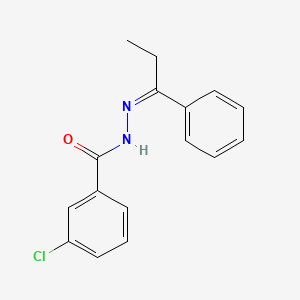
![6-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3840915.png)
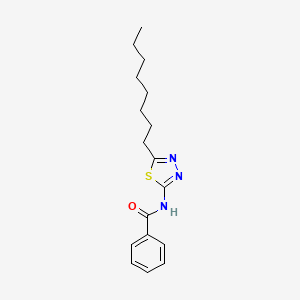
![2-[2-(4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840927.png)
![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)
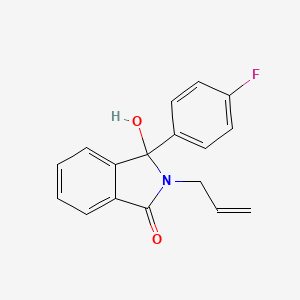
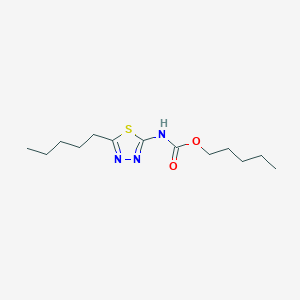
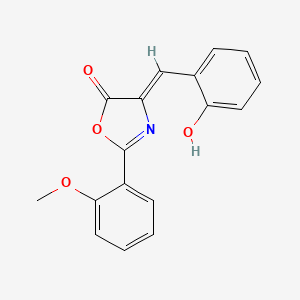
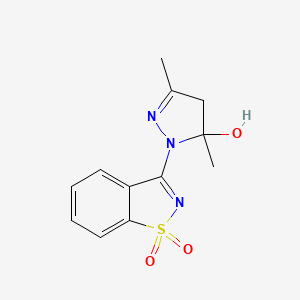
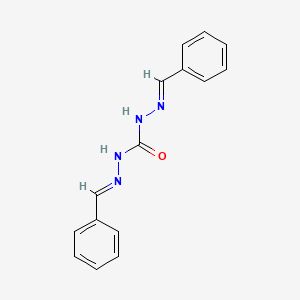
![4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)
![1-[6-(3-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B3840980.png)
